molecular formula C23H28N2O5 B12502927 Methyl 5-{[(4-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Methyl 5-{[(4-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12502927
M. Wt: 412.5 g/mol
InChI Key: RBOWJRILQZIXFD-UHFFFAOYSA-N
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Description

METHYL 5-(4-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate core substituted with butoxybenzamido and morpholinyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(4-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoate Core: The benzoate core is synthesized through esterification reactions involving benzoic acid and methanol under acidic conditions.

    Introduction of the Butoxybenzamido Group: This step involves the reaction of the benzoate core with 4-butoxyaniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the butoxybenzamido derivative.

    Addition of the Morpholinyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and yield. Flow microreactors, for example, offer a sustainable and scalable approach to synthesizing such complex molecules .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(4-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 5-(4-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 5-(4-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-(4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
  • METHYL 5-(4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
  • METHYL 5-(4-PROPOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE

Uniqueness

METHYL 5-(4-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE stands out due to its specific butoxybenzamido substitution, which imparts unique chemical properties and potential applications. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct reactivity, binding affinity, and biological activity, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 5-[(4-butoxybenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H28N2O5/c1-3-4-13-30-19-8-5-17(6-9-19)22(26)24-18-7-10-21(20(16-18)23(27)28-2)25-11-14-29-15-12-25/h5-10,16H,3-4,11-15H2,1-2H3,(H,24,26)

InChI Key

RBOWJRILQZIXFD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC

Origin of Product

United States

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